molecular formula C15H13NO2 B1614765 4-Benzyloxy-3-methoxy-benzonitrile CAS No. 52805-34-2

4-Benzyloxy-3-methoxy-benzonitrile

Cat. No. B1614765
M. Wt: 239.27 g/mol
InChI Key: RUEQNYRXPSUQBC-UHFFFAOYSA-N
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Patent
US07402585B2

Procedure details

Acetic acid (17 ml) was added slowly to nitric acid (40 ml, 440 mmol) at 5° C. Powdered 4-benzyloxy-3-methoxybenzonitrile (10 g, 42 mmol) was added and the mixture warmed to 23° C. over 10 minutes. An exotherm occurred and the temperature was controlled at <30° C. using an ice bath. The mixture was stirred at 23° C. for 20 hours then poured into ice/water (1000 ml). After stirring for two hours the yellow solid was collected by suction filtration, washed with water and dried to yield 4-benzyloxy-3-methoxy-6-nitrobenzonitrile (10.1 g, 85% yield) as a yellow solid:
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH2:5]([O:12][C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][C:14]=1[O:21][CH3:22])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(O)(=O)C>[CH2:5]([O:12][C:13]1[CH:20]=[C:19]([N+:1]([O-:4])=[O:2])[C:16]([C:17]#[N:18])=[CH:15][C:14]=1[O:21][CH3:22])[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C#N)C=C1)OC
Step Two
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 23° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was controlled at <30° C.
STIRRING
Type
STIRRING
Details
After stirring for two hours the yellow solid
Duration
2 h
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C#N)C(=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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